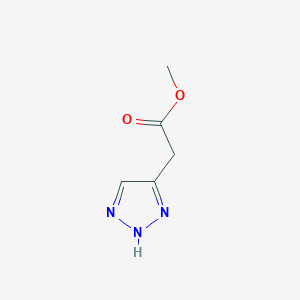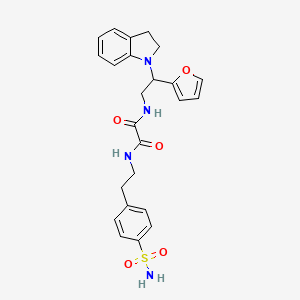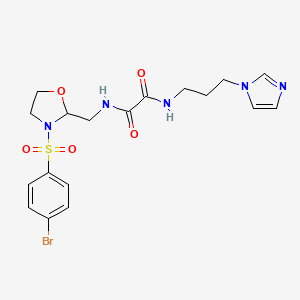
methyl 2-(1H-1,2,3-triazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1H-1,2,3-triazol-5-yl)acetate” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various fields .
Synthesis Analysis
The synthesis of triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In a study, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using various techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using various techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound and its derivatives are prominently featured in synthetic chemistry. For instance, Ahmed et al. (2016) detailed the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate through a one-pot three-component strategy. This study not only highlighted the compound's synthesis but also its structural characteristics, confirmed through crystal X-ray diffraction analyses. These findings offer insights into the compound's potential for further chemical modifications and applications in material science and medicinal chemistry Ahmed et al., 2016.
Antimicrobial and Antiviral Applications
Research into the antimicrobial and antiviral potential of methyl 2-(1H-1,2,3-triazol-5-yl)acetate derivatives has shown promising results. For example, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles with significant antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents. Additionally, Rashdan et al. (2021) focused on synthesizing novel thiadiazole-based molecules containing 1,2,3-triazole moiety for COVID-19 main protease inhibition, indicating potential antiviral applications against COVID-19 Rashdan et al., 2021.
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition properties. Elazhary et al. (2019) conducted a study on the corrosion inhibition of mild steel in sulfuric acid solutions using derivatives of methyl 2-(1H-1,2,3-triazol-5-yl)acetate. Their findings suggest that these compounds can effectively protect metals from corrosion, highlighting their potential in industrial applications such as in the protection of pipelines and metal structures Elazhary et al., 2019.
Material Science and Photoluminescence
In material science, the photoluminescent properties of these compounds are of interest. Kamalraj et al. (2008) synthesized 4-acetyl-5-methyl-1,2,3-triazole regioisomers, exploring their fluorescent behavior. This research opens up possibilities for these compounds in the development of new materials for optoelectronic devices, sensors, and bioimaging Kamalraj et al., 2008.
Wirkmechanismus
Target of Action
The primary target of methyl 2-(1H-1,2,3-triazol-5-yl)acetate is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Methyl 2-(1H-1,2,3-triazol-5-yl)acetate interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .
Result of Action
The interaction of methyl 2-(1H-1,2,3-triazol-5-yl)acetate with the carbonic anhydrase-II enzyme results in the inhibition of the enzyme . This can lead to changes in the hydration of carbon dioxide, affecting pH balance and potentially influencing various physiological processes.
Eigenschaften
IUPAC Name |
methyl 2-(2H-triazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDZYAFQOOJYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-1,2,3-triazol-5-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)
![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)
![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)
![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)



![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)

![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2972931.png)